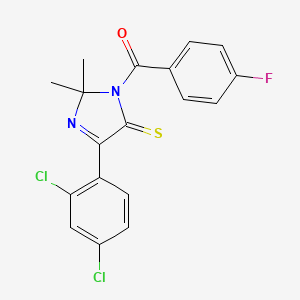

4-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Descripción

This compound belongs to the imidazole-thione class, characterized by a five-membered heterocyclic core with nitrogen atoms and a sulfur atom at the 5-position. Key structural features include:

- 2,4-Dichlorophenyl substituent: Provides steric bulk and electron-withdrawing effects due to chlorine atoms .

- 2,2-Dimethyl groups: Confer steric stability to the imidazole ring, reducing conformational flexibility .

The compound is synthesized via nucleophilic substitution reactions between 4-fluorobenzoyl chloride and imidazole precursors under controlled conditions, often using bases like triethylamine and solvents such as dichloromethane .

Propiedades

IUPAC Name |

[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2FN2OS/c1-18(2)22-15(13-8-5-11(19)9-14(13)20)17(25)23(18)16(24)10-3-6-12(21)7-4-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYPDFKTAPVEPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)F)C3=C(C=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations in the Benzoyl Group

1-(4-Methylbenzoyl) Analogue

- Structure : Replaces the 4-fluorobenzoyl group with 4-methylbenzoyl.

- Impact: The methyl group is electron-donating, increasing electron density on the aromatic ring.

- Applications : Used in studies requiring less electronegative substituents for probing steric vs. electronic effects .

1-(4-Bromobenzoyl) Analogue

- Structure : Bromine replaces fluorine at the para position.

- Impact: Bromine’s larger atomic radius increases steric hindrance.

- Synthesis : Requires bromobenzoyl chloride, with reaction conditions adjusted for bromine’s lower reactivity compared to fluorine .

1-(4-Chloro-3-Nitrobenzoyl) Analogue

- Structure : Adds a nitro group at the 3-position and chlorine at the 4-position.

- Impact : The nitro group is a strong electron-withdrawing group, significantly enhancing reactivity in reduction or nucleophilic substitution reactions. This compound may exhibit higher biological activity due to increased electrophilicity .

Variations in the Aryl Substituents

4-(2,4-Dichlorophenyl) vs. 4-(3,4-Dichlorophenyl)

- Impact: Changing chlorine substitution from 2,4- to 3,4-positions alters steric and electronic profiles.

Fluorophenyl vs. Trifluoromethoxyphenyl

- Example : 1-[4-(Trifluoromethoxy)phenyl] derivatives.

- Impact : The trifluoromethoxy group (–OCF₃) is more electronegative and lipophilic than fluorophenyl, enhancing membrane permeability and metabolic stability in pharmaceuticals .

Core Modifications in Imidazole Derivatives

Imidazole-Thione vs. Imidazolone

- Example : 1-(3-Chlorobenzoyl)-4-(4-Fluorophenyl)-2,2-Dimethyl-2,5-Dihydro-1H-Imidazol-5-One.

- Impact : Replacing the thione (–S) with a ketone (–O) reduces sulfur’s nucleophilicity, altering reactivity in redox reactions. The ketone group may enhance hydrogen-bonding capacity in biological systems .

Thioether vs. Thione Functionalization

Comparative Data Table

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.